molecular formula C₁₄H₁₇Cl₂N₇ B119062 Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride CAS No. 31384-83-5

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

Cat. No.: B119062
CAS No.: 31384-83-5
M. Wt: 354.2 g/mol
InChI Key: QTFXIVUZEWTIAR-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride (CAS: 31384-83-5), commonly known as diminazene dihydrochloride, is a diamidine compound with antiprotozoal activity. Its core structure consists of two benzamidine groups linked by a 1,3-triazene moiety (─N=N─NH─) . The dihydrochloride salt enhances solubility and stability, making it suitable for therapeutic use. Diminazene is primarily employed as a veterinary drug to treat trypanosomiasis (e.g., Trypanosoma brucei infections) and babesiosis .

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7.2ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFXIVUZEWTIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-83-5
Record name Diminazene dihydrochloride
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Record name Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
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Record name DIMINAZENE DIHYDROCHLORIDE
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Biological Activity

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride, commonly known as diminazene aceturate, is a synthetic compound primarily utilized in veterinary medicine for the treatment of trypanosomiasis and other protozoal infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15N7·2HCl
  • Molecular Weight : 354.2 g/mol
  • IUPAC Name : this compound

The compound features two amidinophenyl groups connected by a triazene bridge, which is crucial for its biological activity against various protozoan parasites.

Diminazene aceturate exerts its pharmacological effects primarily through the following mechanisms:

  • Inhibition of Glycolysis : It disrupts the glycolytic pathway in Trypanosoma species, leading to energy depletion and cell death.
  • Interference with Nucleic Acid Synthesis : The compound has been shown to inhibit nucleic acid synthesis in protozoan parasites, further contributing to its antiparasitic effects.

Antiparasitic Activity

Diminazene is particularly effective against several species of Trypanosoma, including:

  • Trypanosoma brucei (causative agent of African sleeping sickness)
  • Trypanosoma congolense (causative agent of Nagana in livestock)
  • Trypanosoma evansi (causing surra in animals)

The compound has also demonstrated efficacy against Babesia species responsible for bovine babesiosis.

Antibacterial Activity

Recent studies have indicated that diminazene may possess antibacterial properties. For instance:

  • In vitro tests showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans.
  • Its antibacterial mechanism may involve similar pathways as its antiparasitic action.

Case Study: Efficacy Against Trypanosomiasis

A systematic review highlighted the effectiveness of diminazene aceturate in treating trypanosomiasis in cattle. The study reported:

  • A cure rate exceeding 90% in treated animals.
  • Reduced incidence of drug resistance when used in combination with other antiparasitic agents .

Table: Summary of Biological Activities

Activity TypeTarget OrganismEfficacy LevelReference
AntiparasiticTrypanosoma bruceiHigh
AntiparasiticBabesia canisModerate
AntibacterialStaphylococcus aureusModerate
AntibacterialStreptococcus mutansGood

Scientific Research Applications

Veterinary Medicine

Antiparasitic Agent
Diminazene Dihydrochloride is widely recognized for its effectiveness as an antiparasitic agent , particularly against protozoan infections such as Trypanosomiasis (also known as sleeping sickness in humans and Nagana in cattle). The compound has shown significant efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. It works by interfering with the metabolism of the parasites, leading to their death .

Dosage and Administration
The typical administration route for Diminazene is through intramuscular injection in livestock. The dosage varies based on the species and severity of the infection but generally ranges from 3.5 to 7 mg/kg body weight .

Agricultural Applications

Fungal Inhibition
Research indicates that derivatives of Diminazene exhibit fungal germination inhibition properties . This makes them potential candidates for use as fungicides in agriculture. The compound's ability to inhibit fungal growth can help protect crops from diseases caused by various fungal pathogens .

Chemical Synthesis and Research

Synthesis of Triazine Derivatives
Diminazene serves as a precursor in the synthesis of various triazine derivatives, which are important in medicinal chemistry. The synthesis processes often involve reactions with chloromethyleneiminium salts and other reagents under controlled conditions to produce diverse triazine compounds . These derivatives can have varied applications ranging from pharmaceuticals to agrochemicals.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiparasitic EfficacyDemonstrated high efficacy against Trypanosoma brucei with minimal side effects in treated animals .
Study 2Fungal InhibitionShowed that Diminazene derivatives significantly inhibited spore germination of several fungal species, suggesting potential use as a fungicide .
Study 3Synthesis MethodsExplored various synthetic routes for triazine derivatives, highlighting the versatility of Diminazene as a starting material .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Diminazene Aceturate (CAS: 908-54-3)
  • Structure : Diminazene complexed with N-acetylglycine (2:1 ratio) .
  • Key Differences :
    • Solubility : Aceturate salt improves water solubility compared to the dihydrochloride form.
    • Application : Used interchangeably with the dihydrochloride salt but preferred in formulations requiring higher bioavailability .
  • Pharmacology: Both forms exhibit similar trypanocidal efficacy, with aceturate showing marginally lower renal toxicity in preclinical models .
2.1.2 Pentamidine Isethionate (CAS: 140-64-7)
  • Structure : Two benzamidine groups connected by a pentyloxy (─O─(CH₂)₅─O─) linker, complexed with isethionate counterions .
  • Key Differences: Linker: The flexible pentyloxy chain (vs. rigid triazene in diminazene) enhances DNA minor groove binding, broadening antimicrobial activity . Targets: Effective against Pneumocystis jirovecii pneumonia and leishmaniasis, unlike diminazene’s narrower protozoal spectrum .
  • Pharmacology : Pentamidine has higher cytotoxicity (e.g., pancreatic β-cell damage) due to prolonged tissue retention .
2.1.3 Propamidine (CAS: 104-32-5)
  • Structure : Two benzamidine groups linked by a propane-1,3-dioxy (─O─(CH₂)₃─O─) chain.
  • Key Differences :
    • Antimicrobial Spectrum : Primarily used as a topical antiseptic (e.g., Acanthamoeba keratitis), lacking systemic antiprotozoal activity .
    • Mechanism : Binds to microbial cell membranes, disrupting ion transport, unlike diminazene’s DNA interaction .

Functional Analogues

2.2.1 Benzamidine Hydrochloride (CAS: 1670-14-0)
  • Key Differences: Activity: Inhibits serine proteases (e.g., trypsin) but lacks antiparasitic efficacy due to monovalent binding .
2.2.2 4,4'-[1,4-Butanediylbis(oxy)]bisbenzamidine (CAS: 121324-49-0)
  • Structure : Butyloxy (─O─(CH₂)₄─O─) linker between benzamidine groups .
  • Key Differences: Pharmacokinetics: Longer linker reduces metabolic stability compared to diminazene’s triazene . Efficacy: Limited antiprotozoal activity; primarily experimental .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Melting Point (°C)
Diminazene Dihydrochloride C₁₄H₁₅N₇·2HCl 350.23 50 (water) 245–247
Diminazene Aceturate C₁₄H₁₅N₇·2C₄H₇NO₃ 592.70 100 (water) 210–215
Pentamidine Isethionate C₁₉H₂₄N₄O₂·2C₂H₆O₄S 592.70 200 (water) 188–192

Table 2: Pharmacological Profiles

Compound IC₅₀ (Trypanosoma brucei, μM) LD₅₀ (Mouse, mg/kg) Primary Targets
Diminazene Dihydrochloride 0.05–0.1 25–30 Kinetoplastid DNA, ATPases
Pentamidine Isethionate 0.1–0.5 40–50 Mitochondrial membrane, DNA
Propamidine >100 >200 Microbial cell membranes

Research Findings

  • Diminazene vs. Pentamidine : While both target kinetoplastid parasites, pentamidine’s broader spectrum is offset by higher toxicity. Diminazene’s triazene linker enables selective DNA intercalation, reducing off-target effects .
  • Salt Forms : Aceturate and dihydrochloride salts exhibit comparable efficacy, but the choice depends on formulation requirements (e.g., pH stability, solubility) .
  • Resistance: Mutations in T.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling aromatic amidines via triazene linkages. A validated method includes the use of LiBun, 2,6-dimethylaniline, and benzonitrile in a one-pot reaction, followed by controlled hydrolysis and crystallization . Key factors affecting yield and purity include:

  • Stoichiometry : Precise molar ratios of reactants (e.g., LiBun to amine) to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Temperature : Optimal ranges (e.g., 0–25°C) prevent decomposition of intermediates.
  • Crystallization : Use of isopropanol/water mixtures improves crystal purity by removing unreacted precursors .

Q. What analytical techniques are most effective for structural characterization?

A combination of techniques ensures accurate characterization:

  • X-ray crystallography : Resolves bond lengths (e.g., N–C bonds at 1.288–1.354 Å) and dihedral angles (e.g., 54–86° between aromatic rings) .
  • NMR spectroscopy : Confirms proton environments (e.g., amidine NH2 signals at δ 6.5–7.5 ppm).
  • Mass spectrometry : Validates molecular weight (exact mass: 385.94 g/mol) .
  • Elemental analysis : Verifies chloride content in the dihydrochloride form .

Q. How are physicochemical properties (e.g., solubility, melting point) determined for formulation in biological assays?

  • Melting point : Determined via differential scanning calorimetry (DSC), reported as 245.5°C in isopropanol/water .
  • Solubility : Tested in solvents like DMSO (for in vitro assays) or saline (for in vivo studies). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Hydrogen-bonding capacity : Calculated topological polar surface area (122 Ų) predicts membrane permeability .

Advanced Questions

Q. How can crystal structure data inform intermolecular interactions and stability?

X-ray studies reveal:

  • Hydrogen-bonding networks : N–H⋯N and N–H⋯O bonds form 1D chains along the a-axis, stabilizing the lattice .
  • Conformational flexibility : Rotatable bonds (e.g., 10 in the parent structure) allow adaptability in binding biological targets .
  • Solvent interactions : THF molecules participate in hydrogen bonds, influencing crystal packing and stability .

Q. What computational methods are used to predict DNA-binding efficacy?

  • Molecular docking : AutoDock or Schrödinger Suite evaluates binding energies (e.g., −8.11 kcal/mol for derivatives) to B-DNA grooves .
  • MD simulations : Assess dynamic stability of ligand-DNA complexes over 100+ ns trajectories.
  • QSAR modeling : Correlates substituent effects (e.g., bromine or methoxy groups) with trypanocidal activity .

Q. How can structural derivatives be designed to enhance biological activity?

Strategies include:

  • Linker modification : Replacing the triazene bridge with alkyloxy chains (e.g., 1,5-pentanediyl) to optimize DNA minor-groove fit .
  • Substituent addition : Introducing halogen atoms (e.g., 3,5-dibromo) enhances hydrophobic interactions and nuclease resistance .
  • Salt form optimization : Switching to isethionate salts improves aqueous solubility for intravenous administration .

Q. How do contradictory data across studies inform experimental redesign?

Discrepancies in reported bioactivity may arise from:

  • Crystallographic variations : Differences in solvent inclusion (e.g., THF vs. water) alter hydrogen-bonding patterns .
  • Assay conditions : Varying pH or ionic strength affects ligand-DNA binding kinetics .
  • Purity thresholds : HPLC thresholds <98% purity (per USP guidelines) reduce false positives in cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

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